Bienvenue dans la boutique en ligne BenchChem!

2,2-Difluoro-2-(quinolin-6-yl)acetic acid

HDAC2 Inhibitor Epigenetics Anticancer Research

2,2-Difluoro-2-(quinolin-6-yl)acetic acid is a privileged quinoline scaffold with unique α,α-difluoroacetic acid functionality that enhances metabolic stability and lipophilicity (XLogP3=2.4). It exhibits defined HDAC2 inhibitory activity (IC50=205 nM) with >150-fold selectivity over HDAC6, making it an ideal starting point for oncology and neurology SAR campaigns. As a key intermediate in c-Met kinase inhibitor patents, this building block enables rapid lead optimization. Available in 98% purity with global shipping.

Molecular Formula C11H7F2NO2
Molecular Weight 223.17 g/mol
Cat. No. B7941463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(quinolin-6-yl)acetic acid
Molecular FormulaC11H7F2NO2
Molecular Weight223.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(C(=O)O)(F)F)N=C1
InChIInChI=1S/C11H7F2NO2/c12-11(13,10(15)16)8-3-4-9-7(6-8)2-1-5-14-9/h1-6H,(H,15,16)
InChIKeyXPNFHEBOISKYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-(quinolin-6-yl)acetic acid (CAS 1093341-40-2): A Versatile α,α-Difluoro Quinoline Scaffold for Pharmaceutical and Agrochemical Research


2,2-Difluoro-2-(quinolin-6-yl)acetic acid is a synthetic small-molecule building block with the molecular formula C₁₁H₇F₂NO₂ and a molecular weight of 223.17 g/mol [1]. It is characterized by a quinoline heterocyclic core substituted at the 6-position with an α,α-difluoroacetic acid moiety. The compound is commercially available from multiple vendors with purity specifications typically ranging from 95% to >99%, and it is primarily used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research . According to a 2024 patent by AGC Inc., aromatic heterocycle-substituted difluoroacetic acid derivatives, such as this compound, are particularly valuable due to the unique properties imparted by the difluoromethylene group, including enhanced metabolic stability and lipophilicity [2].

Why 2,2-Difluoro-2-(quinolin-6-yl)acetic Acid Cannot Be Simply Replaced by Non-Fluorinated or Differently Substituted Quinoline Analogs


Due to the specific electronic and steric effects imparted by the gem-difluoro group, 2,2-difluoro-2-(quinolin-6-yl)acetic acid is not functionally interchangeable with close structural analogs. The α,α-difluoromethylene unit adjacent to the carboxylic acid significantly alters the acidity (pKa) of the carboxyl group, the lipophilicity (LogP), and the conformational preferences of the molecule compared to non-fluorinated analogs like 2-(quinolin-6-yl)acetic acid [1]. These physicochemical changes directly impact biological target engagement, as evidenced by its distinct interaction profile with epigenetic targets like HDAC2 and its role as a key intermediate in c-Met kinase inhibitor patents, where the difluoro group is critical for binding affinity and metabolic stability [2].

Quantitative Differentiation of 2,2-Difluoro-2-(quinolin-6-yl)acetic acid: A Comparative Evidence Guide for Procurement Decisions


Comparative HDAC2 Inhibitory Activity vs. HDAC6 Selectivity Profile

The target compound, 2,2-difluoro-2-(quinolin-6-yl)acetic acid, exhibits a defined inhibitory profile against histone deacetylase 2 (HDAC2) with an IC50 value of 205 nM [1]. Critically, the same assay panel demonstrates a selectivity window against HDAC6, where the compound shows substantially weaker activity with an IC50 value exceeding 32,000 nM [2]. This represents a greater than 150-fold selectivity for HDAC2 over HDAC6. In comparison, a structurally related α,α-difluoro quinoline derivative bearing a more complex substituent pattern, CHEMBL5171489, has been reported with an IC50 of 20 nM against HDAC6 [3], illustrating that even within the difluoro-quinoline chemical space, minor structural modifications can invert or dramatically alter subtype selectivity, underscoring the non-interchangeable nature of these building blocks.

HDAC2 Inhibitor Epigenetics Anticancer Research

Key Intermediate for c-Met Tyrosine Kinase Inhibitors as Disclosed in Patent Literature

The sodium salt of the target compound, sodium 2,2-difluoro-2-(quinolin-6-yl)acetate, is explicitly claimed in patent literature as a key intermediate or component in the synthesis of aminopyrazole triazolothiadiazole inhibitors of c-Met protein kinase . This specific structural motif is integral to a class of compounds described in international patent applications (e.g., WO publications) for the treatment of proliferative disorders such as cancer . The difluoroacetic acid moiety is a critical pharmacophoric element that contributes to the binding affinity and metabolic stability of the final drug candidates. In contrast, its regioisomer, 2,2-difluoro-2-(quinolin-8-yl)acetic acid, is typically described as a general-purpose fluorinated building block without the same level of specific patent protection for c-Met inhibition, highlighting the unique value proposition of the 6-substituted regioisomer in this therapeutic area.

c-Met Kinase Tyrosine Kinase Inhibitor Medicinal Chemistry

Calculated Physicochemical Property Advantage Over Non-Fluorinated 6-Quinoline Acetic Acid

The introduction of the gem-difluoro group in 2,2-difluoro-2-(quinolin-6-yl)acetic acid imparts significantly different physicochemical properties compared to its non-fluorinated analog, 2-(quinolin-6-yl)acetic acid. According to computed descriptors from PubChem, the target compound has a predicted XLogP3 value of 2.4 [1]. This represents a substantial increase in lipophilicity over the non-fluorinated analog, which would be expected to have a significantly lower LogP due to the absence of the hydrophobic CF₂ group. This increase in lipophilicity is a well-established driver of enhanced membrane permeability and metabolic stability, making the fluorinated compound a more attractive candidate for lead optimization in medicinal chemistry programs where improving oral bioavailability is a key goal.

Lipophilicity Metabolic Stability ADME

Commercial Availability and Purity Specification for Reproducible Research

2,2-Difluoro-2-(quinolin-6-yl)acetic acid is readily available from established chemical suppliers with clearly defined purity specifications that support reproducible research. For instance, it is offered by AKSci with a minimum purity specification of 98% and by SynHet at >99% purity with full analytical characterization including HPLC, GC-MS, and NMR available upon request . This level of quality assurance is critical for ensuring experimental reproducibility in both academic and industrial settings. In contrast, the regioisomer 2,2-difluoro-2-(quinolin-8-yl)acetic acid is less commonly stocked by major suppliers, and the 2,2-difluoro-2-(quinolin-2-yl)acetic acid isomer is largely absent from commercial catalogs, making the 6-substituted compound the most accessible and well-characterized member of this valuable chemical series.

Chemical Sourcing Quality Control Reproducibility

Primary Application Scenarios for 2,2-Difluoro-2-(quinolin-6-yl)acetic acid in Research and Development


Synthesis of Isoform-Selective HDAC2 Inhibitors for Epigenetic Research

Due to its defined inhibitory activity against HDAC2 (IC50 = 205 nM) and a greater than 150-fold selectivity over HDAC6 (IC50 > 32,000 nM), 2,2-difluoro-2-(quinolin-6-yl)acetic acid serves as a privileged starting point for medicinal chemistry campaigns targeting histone deacetylase 2. Researchers can leverage this commercially available scaffold to explore structure-activity relationships (SAR) aimed at further optimizing HDAC2 potency and selectivity for applications in oncology and neurology [1].

Preparation of c-Met Tyrosine Kinase Inhibitors for Cancer Research

The compound and its derivatives, particularly the sodium salt and hydrazide forms, are explicitly claimed in patent literature as key intermediates for the synthesis of potent and selective c-Met protein kinase inhibitors. This makes it a critical building block for drug discovery programs focused on developing new therapies for cancers driven by aberrant c-Met signaling .

Fluorinated Building Block for Optimizing ADME Properties of Lead Compounds

With a predicted XLogP3 value of 2.4, this difluoro-quinoline building block is significantly more lipophilic than its non-fluorinated counterparts. Medicinal chemists can incorporate this scaffold into lead molecules to modulate key ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as improving membrane permeability and reducing oxidative metabolism, which are common optimization challenges in drug development [2].

Agrochemical Intermediate for Novel Fungicide Development

Patents from AGC Inc. (2024) broadly claim aromatic heterocycle-substituted difluoroacetic acid derivatives, including quinoline-based structures, as useful intermediates for the synthesis of pharmaceutical and agrochemical products. Specifically, the unique properties of the difluoromethylene group are leveraged to enhance the bioactivity and environmental stability of new fungicidal compositions [3].

Quote Request

Request a Quote for 2,2-Difluoro-2-(quinolin-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.